molecular formula C17H19NO5S B5699717 methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate

methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate

Cat. No. B5699717
M. Wt: 349.4 g/mol
InChI Key: RSDFZEKEMDPHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate is a chemical compound that belongs to the class of sulfonamides. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and pharmaceutical research.

Mechanism of Action

Methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation and pain. In addition, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

Methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. In addition, it has been shown to exhibit potent pharmacological effects at relatively low concentrations. However, there are also some limitations to its use in lab experiments. For example, it has been shown to exhibit some degree of toxicity at higher concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of Methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate. One potential direction is the development of more potent and selective analogs of this compound for use in the treatment of various diseases. Another direction is the study of the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for drug development. Finally, the use of this compound as a tool for studying the biological processes and mechanisms of action of various drugs may also be an interesting area for future research.

Synthesis Methods

The synthesis of Methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate involves the reaction of 4-hydroxyphenylacetic acid with methyl chloroacetate in the presence of a base, followed by the reaction with 2-phenylethylamine and sulfuryl chloride. The final product is obtained by the reaction of the intermediate with methanol. The overall yield of the synthesis is approximately 60%.

Scientific Research Applications

Methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate has been extensively studied for its potential applications in medicinal chemistry and drug development. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. In addition, it has been used as a tool for studying the biological processes and mechanisms of action of various drugs.

properties

IUPAC Name

methyl 2-[4-(2-phenylethylsulfamoyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-22-17(19)13-23-15-7-9-16(10-8-15)24(20,21)18-12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDFZEKEMDPHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.